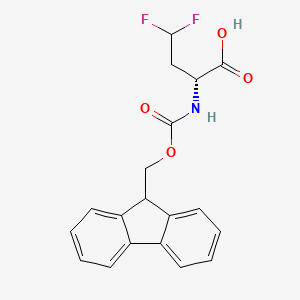

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

CAS No.:

Cat. No.: VC13719785

Molecular Formula: C19H17F2NO4

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17F2NO4 |

|---|---|

| Molecular Weight | 361.3 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid |

| Standard InChI | InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m1/s1 |

| Standard InChI Key | AYIZPDXXYIFMQC-MRXNPFEDSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O |

Introduction

Molecular Structure and Key Features

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid (CAS: 1260640-43-4) is an enantiopure derivative of 4,4-difluoro-butyric acid with an Fmoc-protected amino group. Its molecular formula is C₁₉H₁₇F₂NO₄, and its molecular weight is 361.3 g/mol.

Structural Components

-

Fmoc Group: A fluorenylmethyloxycarbonyl (Fmoc) moiety protects the α-amino group, enabling orthogonal solid-phase peptide synthesis (SPPS) .

-

4,4-Difluoro Side Chain: Two fluorine atoms at the β-carbon position confer enhanced hydrophobicity and metabolic stability to peptides .

-

Chiral Center: The (R)-configuration at the α-carbon ensures stereochemical precision in peptide assembly .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₇F₂NO₄ | |

| Molecular Weight | 361.3 g/mol | |

| Melting Point | 146–150°C (predicted) | |

| Solubility | Slightly soluble in DMF/DMSO |

Synthesis and Reaction Conditions

The synthesis of this compound involves multi-step chemical transformations, prioritizing enantiomeric purity and functional group compatibility.

Synthetic Pathway

-

Fmoc Protection: The α-amino group of 4,4-difluoro-butyric acid is protected using Fmoc-Cl in the presence of a base (e.g., triethylamine).

-

Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (R)-enantiomer dominates .

-

Purification: Recrystallization or chromatography isolates the pure product.

Key Reaction Solvents

| Solvent | Role | Rationale |

|---|---|---|

| Dichloromethane (DCM) | Nucleophilic substitution | Enhances reaction kinetics at low temps |

| Dimethylformamide (DMF) | Fmoc protection | Polar aprotic solvent for carbamate formation |

Characterization Techniques

Structural validation relies on advanced spectroscopic and chromatographic methods.

Analytical Methods

-

NMR Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ at m/z 362.115 (calculated: 362.114).

-

Optical Rotation: Measures specific rotation (e.g., [α]₂₅ᴰ) to confirm enantiomeric purity .

Applications in Research and Drug Development

This compound serves as a building block in peptide-based therapeutics and biochemical studies.

Peptide Synthesis

-

Solid-Phase SPPS: The Fmoc group enables iterative coupling with other amino acids, particularly for protease inhibitors .

-

Fluorinated Peptides: Incorporation of 4,4-difluoro residues enhances binding affinity to hydrophobic pockets in enzymes like hepatitis C virus NS3 protease .

Example: Hepatitis C Protease Inhibitors

A peptide inhibitor containing this residue demonstrated potent activity against NS3 protease, attributed to fluorine’s electron-withdrawing effects stabilizing transition states .

Drug Development

-

Metabolic Stability: Fluorine substituents reduce susceptibility to enzymatic degradation, prolonging peptide half-life .

-

Structure-Activity Relationship (SAR) Studies: Systematic replacement of residues in lead peptides to optimize pharmacokinetics .

Comparative Analysis with Related Compounds

Structural analogs highlight the unique advantages of this compound.

| Compound | Key Differences | Application |

|---|---|---|

| (S)-4,4-Difluoro-butyric acid | Inversion of stereochemistry; lacks Fmoc group | Chiral resolution studies |

| (R)-2-(Fmoc-amino)-4-iodo-butyric acid | Iodo group replaces fluorines; used for radiolabeling | Imaging probes |

| (R)-2-(Fmoc-amino)-4-azido-butyric acid | Azide group enables click chemistry; used for biorthogonal labeling | Protein conjugation |

| Hazard Code | Description | Precaution |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H315 | Causes skin irritation | Wear gloves; wash hands post-use |

| H335 | May cause respiratory irritation | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume